molecular formula C20H17NO B12489067 N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide

N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B12489067
M. Wt: 287.4 g/mol
InChI Key: HRRPJMRUGIRXCS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a 4-methylphenyl group attached to a dihydroacenaphthylene core, with a carboxamide functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide typically involves the reaction of 4-methylphenylamine with acenaphthenequinone under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)benzamide
  • N-(4-methylphenyl)acetamide
  • N-(4-methylphenyl)propionamide

Uniqueness

N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide is unique due to its dihydroacenaphthylene core, which imparts specific structural and electronic properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1,2-dihydroacenaphthylene-5-carboxamide

InChI

InChI=1S/C20H17NO/c1-13-5-10-16(11-6-13)21-20(22)18-12-9-15-8-7-14-3-2-4-17(18)19(14)15/h2-6,9-12H,7-8H2,1H3,(H,21,22)

InChI Key

HRRPJMRUGIRXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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